1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions and processes. For example, Nguyen et al. (2016) described a practical synthesis involving heating o-halonitrobenzenes with tetrahydroisoquinolines, showcasing multiple roles of tetrahydroisoquinolines as building blocks, bases, and double hydride donors in a cascade of reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline shows that they form hydrogen-bonded co-crystals with acids. Gotoh and Ishida (2020) described the crystal structures of isomeric hydrogen-bonded co-crystals of methylquinoline with different nitrobenzoic acids (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
The chemical reactions involving compounds like 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline often involve a variety of transformations. For instance, Kametani et al. (1975) discussed the reductive cyclization of a related compound with triethyl phosphite, revealing the complexities of such reactions (Kametani, Fujimoto, & Mizushima, 1975).
Physical Properties Analysis
The physical properties of these compounds are largely determined by their crystal structures. As demonstrated in the studies of Gotoh and Ishida (2015, 2019), the crystal structures of isomeric compounds with isoquinoline exhibit short hydrogen bonds, impacting their physical properties https://consensus.app/papers/structures-isomeric-hydrogenbonded-cocrystals-gotoh/b9542baa0a365fa39246a1ef8e1f2f4f/?utm_source=chatgpt" target="_blank">(Gotoh & Ishida, 2015; Gotoh & Ishida, 2019)
Chemical Properties Analysis
Chemical properties of these compounds are influenced by their interactions and bond formations. For example, the studies by Orejarena Pacheco and Opatz (2014) reveal how ring expansion in tetrahydroisoquinolines leads to the formation of new N-heterocycles, showing the diversity of chemical behaviors (Orejarena Pacheco & Opatz, 2014).
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-10-12(19(21)22)7-8-13(14)16(20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYKSNPUZVRRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173783 |
Source
|
Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
328258-95-3 |
Source
|
Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328258-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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